7-Methylbicyclo[3.2.2]nonan-6-one
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Overview
Description
7-Methylbicyclo[3.2.2]nonan-6-one is a bicyclic ketone with a unique structure that has garnered interest in various fields of chemistry. This compound is part of the bicyclo[3.2.2]nonane family, known for its rigid and stable framework, making it a valuable subject for structural and reactivity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbicyclo[3.2.2]nonan-6-one typically involves the use of cyclohex-2-en-1-ones as key precursors. One common method is the aldol condensation of cyclohex-2-en-1-ones with an additional carbonyl group in the side chain . This reaction proceeds under acid-catalyzed conditions, leading to the formation of the bicyclic structure.
Industrial Production Methods: While specific industrial production methods for 7-Methylbicyclo[32
Chemical Reactions Analysis
Types of Reactions: 7-Methylbicyclo[3.2.2]nonan-6-one undergoes various chemical reactions, including:
Reduction: Hydrogenation over platinum oxide in acetic acid yields 7α-methylbicyclo[3.3.1]nonan-3α-ol.
Isomerization: Hydrogenation in ethyl acetate can lead to isomerized products such as 7-methylbicyclo[3.3.1]non-6-en-3-one.
Common Reagents and Conditions:
Hydrogenation: Platinum oxide, palladium on carbon, acetic acid, ethyl acetate.
Aldol Condensation: Acid catalysts, cyclohex-2-en-1-ones.
Major Products:
Reduction Products: 7α-methylbicyclo[3.3.1]nonan-3α-ol.
Isomerization Products: 7-methylbicyclo[3.3.1]non-6-en-3-one.
Scientific Research Applications
7-Methylbicyclo[3.2.2]nonan-6-one has several applications in scientific research:
Biology and Medicine: The bicyclo[3.3.1]nonane framework, to which this compound is related, is prevalent in many biologically active natural products and is being explored for its potential in anticancer chemotherapeutics.
Industry: The rigid structure of this compound makes it useful in the development of materials with specific mechanical properties.
Mechanism of Action
The mechanism of action of 7-Methylbicyclo[3.2.2]nonan-6-one involves its interaction with various molecular targets. For instance, during hydrogenation reactions, the compound undergoes reduction to form alcohols, which can further participate in various biochemical pathways . The specific pathways and molecular targets depend on the context of its application, such as in catalysis or drug development.
Comparison with Similar Compounds
7-Methylenebicyclo[3.3.1]nonan-3-one: Undergoes similar reduction and isomerization reactions.
Bicyclo[3.3.1]nonane Derivatives: These compounds share the bicyclic framework and exhibit similar reactivity patterns.
Uniqueness: 7-Methylbicyclo[3.2.2]nonan-6-one is unique due to its specific methyl substitution, which influences its chemical behavior and NMR characteristics . This makes it a valuable compound for studying the effects of structural modifications on reactivity and stability.
Properties
CAS No. |
821770-20-1 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
7-methylbicyclo[3.2.2]nonan-6-one |
InChI |
InChI=1S/C10H16O/c1-7-8-3-2-4-9(6-5-8)10(7)11/h7-9H,2-6H2,1H3 |
InChI Key |
ZJDRWPRTBKYFBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCCC(C1=O)CC2 |
Origin of Product |
United States |
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